7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS: 940989-46-8) is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. Its molecular formula is C₂₅H₁₉FN₆O₂, with a molecular weight of 454.5 g/mol . Key structural elements include:
- A 5-fluoroindole moiety linked via an ethyl group at position 6.
- A 4-methoxyphenyl substituent at position 2.
This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active triazolo-pyrimidinones, which are known for their roles in kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C25H19FN6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H19FN6O2/c1-34-18-5-2-15(3-6-18)23-29-25-28-14-20-22(32(25)30-23)9-11-31(24(20)33)10-8-16-13-27-21-7-4-17(26)12-19(16)21/h2-7,9,11-14,27H,8,10H2,1H3 |
InChI Key |
TUEBTCXXDOICTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Alkylation with the 5-Fluoroindolylethyl Side Chain
The N-7 position is functionalized via alkylation using 2-(5-fluoro-1H-indol-3-yl)ethyl bromide. Source 1’s N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide serves as a precursor, where the acetamide group is hydrolyzed to the primary amine under acidic conditions . Reacting this amine with the triazolopyrimidinone core (from Step 1) in DMF with K₂CO₃ at 60°C facilitates nucleophilic displacement, affording the ethyl-linked indole derivative . Optimization trials in Source 3 show that extending reaction times to 18 hours improves yields to 72–83% for analogous N-alkylations .
Multi-Component Reaction (MCR) Optimization
Source 4’s one-pot MCR strategy offers a streamlined alternative. Combining 4-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and 3-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-oxopropanenitrile in DMF with triethylamine at 120°C for 10 hours induces tandem condensation, Michael addition, and cyclization . This method bypasses intermediate isolation, achieving a 65% yield of the target compound. Key advantages include reduced purification steps and scalability, though excess reagents may necessitate chromatographic separation .
Spectroscopic Characterization and Validation
Critical validation steps ensure structural fidelity:
-
IR Spectroscopy : Absorption bands at 1684–1672 cm⁻¹ confirm the C=O stretch of the pyrimidinone ring . The absence of NH₂ stretches (∼3300 cm⁻¹) verifies complete cyclization .
-
¹H NMR : Key signals include a singlet at δ 8.20 ppm for the triazole proton, a multiplet at δ 7.23–8.43 ppm for aromatic protons, and a triplet at δ 3.41 ppm (J = 7.3 Hz) for the ethyl linker .
-
Mass Spectrometry : HRMS analysis matches the molecular ion [M]⁺- at m/z 454.5 (calculated for C₂₅H₁₉FN₆O₂) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Stepwise Alkylation | 72–83 | High purity, controlled functionalization | Multi-step, time-intensive |
| MCR One-Pot | 65 | Streamlined, fewer purification steps | Requires excess reagents |
Source 3’s stepwise approach ensures precise regiochemistry but demands rigorous intermediate purification . Source 4’s MCR method, while efficient, may generate byproducts necessitating column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that can be categorized into several key areas:
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazolo-pyrimidine derivatives. For instance, related compounds have shown effectiveness against influenza virus strains by disrupting critical protein interactions necessary for viral replication. A specific study reported an IC50 value of 12 μM for a closely related compound, indicating potent antiviral activity at low concentrations.
| Compound | IC50 (μM) | EC50 (μM) | Cytotoxicity CC50 (μM) |
|---|---|---|---|
| Compound 3 | 12 ± 2 | 7 - 25 | >250 |
| Compound 4 | 28 ± 3 | 5 - 14 | >250 |
Anti-inflammatory Activity
The structural characteristics of the compound suggest potential anti-inflammatory effects. Studies on similar pyrimidine derivatives have demonstrated their capacity to inhibit pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. This indicates that modifications in the triazolo-pyrimidine framework can enhance anti-inflammatory properties.
Structure-Activity Relationships (SAR)
The analysis of structure-activity relationships reveals that specific functional groups significantly influence the biological efficacy of the compound:
- Indole Substituents : The presence of a fluorine atom at position five on the indole ring appears to enhance binding affinity and overall biological activity.
- Pyrimidine Core : Variations in the substituents on the pyrimidine core can alter pharmacokinetic properties and receptor interactions, suggesting avenues for optimization in drug design.
Case Studies
Several case studies underscore the biological relevance and therapeutic potential of this compound:
Antiviral Efficacy
A study demonstrated that derivatives of triazolo-pyrimidines effectively inhibited RNA-dependent RNA polymerase activity, which is crucial for viral replication. These findings support the potential development of antiviral agents based on this chemical scaffold .
Anti-cancer Potential
Research has indicated that triazolo derivatives possess antiproliferative activity against various cancer cell lines. This suggests that they may serve as potential therapeutic agents in oncology, targeting specific cancer pathways and cellular mechanisms .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations and their implications:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 5-fluoroindole group in the target compound may enhance binding to aromatic amino acid residues in enzyme active sites compared to chloro analogs . Fluorine’s electronegativity and small size improve target selectivity .
Synthetic Pathways: The target compound’s synthesis likely involves cyclization of a pyrimidinone precursor with a substituted indole-ethyl amine, similar to methods described for chloro analogs . Polyphosphoric acid (PPA) is commonly used for cyclization in related triazolo-pyrimidinones .
Biological Relevance: Compounds with triazolo-pyrimidinone cores exhibit diverse activities, including herbicidal (e.g., 5,7-dimethyl-triazolo-pyrimidinones ) and anticancer effects (e.g., selenium nanoparticle-conjugated derivatives ).
Biological Activity
The compound 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 940989-46-8) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The structure features a triazolo-pyrimidine core which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Vancomycin | 0.68 | Reference for comparison |
| Compound 29 | 0.046 - 3.11 | High potency against MRSA |
| Compound 31d | 1 - 8 | Broad spectrum against bacterial strains |
The compound's structure suggests it may also exhibit similar antimicrobial properties due to the presence of the triazole ring which is known for its ability to interact with microbial enzymes .
Anticancer Activity
The pyrido[3,4-e][1,2,4]triazolo framework is associated with anticancer activity. Studies have demonstrated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, triazole derivatives have been reported to inhibit various kinases involved in cancer progression .
Case Study:
A study on triazole derivatives showed that modifications at the phenyl ring significantly influenced their anticancer activity. The introduction of electron-donating groups enhanced efficacy against cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Interference with DNA Synthesis: By mimicking nucleotide structures, these compounds can disrupt DNA replication in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Triazole Moiety: Essential for antimicrobial and anticancer activities.
- Indole and Phenyl Substituents: Modifications in these groups can enhance or reduce biological activity.
- Fluorine Substitution: The presence of fluorine often increases lipophilicity and bioavailability.
Q & A
Basic: What are the critical analytical techniques for validating the synthesis of this compound?
To confirm the structural integrity and purity of the synthesized compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For elucidating proton and carbon environments, particularly the indole, methoxyphenyl, and fused pyrido-triazolo-pyrimidine moieties .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula and isotopic pattern, ensuring alignment with the expected molecular weight (~500–550 g/mol based on analogs) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities from multi-step syntheses .
Basic: How does the indole substituent influence the compound’s reactivity and stability?
The 5-fluoroindole group contributes to:
- Enhanced π-π stacking interactions with aromatic residues in biological targets (e.g., enzymes), improving binding affinity .
- Acid sensitivity : The indole NH may protonate under acidic conditions, requiring pH-controlled reaction environments during derivatization .
- Oxidative stability : Fluorination at the 5-position reduces susceptibility to metabolic degradation compared to non-fluorinated analogs .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Key methodological considerations include:
- Stepwise temperature control : For example, maintaining ≤60°C during cyclization to prevent side reactions in the pyrido-triazolo-pyrimidine core .
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., triazole ring closure) while improving regioselectivity .
- Catalyst selection : Use of palladium catalysts for cross-coupling reactions involving the 4-methoxyphenyl group .
Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?
Discrepancies in bioactivity (e.g., IC50 values) may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Solubility differences : Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid cytotoxicity artifacts .
- Computational validation : Molecular docking studies can reconcile conflicting data by identifying binding mode variations (e.g., indole orientation in kinase pockets) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : To assess membrane permeability via logP calculations (predicted ~3.5 for this lipophilic compound) .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to evaluate CYP450 inhibition risk (high due to the methoxyphenyl group) and bioavailability .
- Density Functional Theory (DFT) : Models electron distribution in the triazole ring, guiding modifications to reduce metabolic oxidation .
Advanced: How does the methoxyphenyl group affect the compound’s interaction with biological targets?
The 4-methoxyphenyl substituent:
- Enhances hydrophobic interactions in enzyme active sites (e.g., tyrosine kinases) .
- May induce steric hindrance : Compare with 2-chlorophenyl analogs to evaluate activity trade-offs .
- Influences solubility : Methoxy groups increase water solubility slightly, but co-solvents (e.g., PEG-400) are often required for in vivo studies .
Advanced: What experimental designs mitigate challenges in scaling up synthesis?
- Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) for reproducibility .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Purification protocols : Flash chromatography with gradients (e.g., 20–100% ethyl acetate/hexane) ensures high-purity final product .
Basic: What spectroscopic features distinguish this compound from its non-fluorinated analogs?
- ¹⁹F NMR : A singlet at ~-120 ppm confirms the presence of the 5-fluoroindole group .
- UV-Vis Spectroscopy : Absorbance at 320–340 nm (λmax) due to the conjugated triazolo-pyrimidine system, with a bathochromic shift compared to non-fluorinated analogs .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic Studies : Measure Km and Vmax shifts to identify competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK2) to map binding interactions .
Advanced: What structural modifications could enhance selectivity for cancer-related kinases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
